molecular formula C11H14O2 B14454621 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 73843-26-2

8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene

Cat. No.: B14454621
CAS No.: 73843-26-2
M. Wt: 178.23 g/mol
InChI Key: DMQIRQOKOMWGRF-UHFFFAOYSA-N
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Description

8-Ethynyl-8-methyl-1,4-dioxaspiro[45]dec-6-ene is a chemical compound with the molecular formula C10H14O2 It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene involves several steps. One common method includes the dichlorovinylation of an enolate. The process begins with the preparation of lithium diisopropylamide in an anhydrous tetrahydrofuran solution, followed by the addition of 3-ethoxy-6-methyl-2-cyclohexen-1-one. The reaction is carried out at low temperatures, typically around -78°C, to ensure the stability of the intermediates. The final step involves the addition of trichloroethylene, which leads to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 8-Ethynyl-1,4-dioxaspiro[4.5]decane
  • 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone
  • 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid, pinacol ester

Uniqueness

8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene is unique due to its ethynyl and methyl substituents, which confer specific chemical properties and reactivity. These substituents can influence the compound’s stability, solubility, and interaction with other molecules, making it distinct from other similar compounds .

Properties

73843-26-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

8-ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C11H14O2/c1-3-10(2)4-6-11(7-5-10)12-8-9-13-11/h1,4,6H,5,7-9H2,2H3

InChI Key

DMQIRQOKOMWGRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C=C1)OCCO2)C#C

Origin of Product

United States

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